An In-Depth Technical Guide to 3-(3-Furyl)acrylic Acid: Chemical Properties, Molecular Structure, and Applications
An In-Depth Technical Guide to 3-(3-Furyl)acrylic Acid: Chemical Properties, Molecular Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Furyl)acrylic acid, a notable member of the furan derivative family, stands as a versatile building block in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a furan ring conjugated with an acrylic acid moiety, imparts a distinct reactivity profile that is harnessed for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of 3-(3-Furyl)acrylic acid, delving into its chemical properties, molecular structure, synthesis, reactivity, and key applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents.
Molecular Structure and Spectroscopic Analysis
The structural identity of 3-(3-Furyl)acrylic acid is unequivocally established through a combination of spectroscopic techniques that probe its molecular framework.
Systematic Name: (2E)-3-(furan-3-yl)prop-2-enoic acid CAS Number: 39244-10-5[1][2] Molecular Formula: C₇H₆O₃[3] Molecular Weight: 138.12 g/mol [3]
The molecule consists of a five-membered aromatic furan ring attached at the 3-position to a propenoic acid chain. The "E" designation in its systematic name indicates a trans configuration across the double bond of the acrylic acid unit, which is the thermodynamically more stable isomer.
Caption: 2D structure of (E)-3-(3-Furyl)acrylic acid.
Spectroscopic Data
¹H-NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides characteristic signals that confirm the structure. A representative spectrum in CDCl₃ exhibits the following key shifts: a doublet for the vinylic proton alpha to the carbonyl group, a doublet for the vinylic proton beta to the carbonyl group (with a large coupling constant, J ≈ 15.8 Hz, indicative of the trans geometry), and distinct signals for the protons on the furan ring.[1]
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration. The C=C stretching of the alkene and the furan ring appear in the 1600-1450 cm⁻¹ region.[4]
Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak (M+) at m/e = 138, which corresponds to the molecular weight of the compound.[1][5] The fragmentation pattern can provide further structural confirmation.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(3-Furyl)acrylic acid is presented in the table below.
| Property | Value | Reference |
| Appearance | White to cream or brown crystalline powder | [6][7] |
| Melting Point | 148-158 °C | [1][6][7] |
| Solubility | Sparingly soluble in water (0.56 g/L at 25°C) | [1] |
| Stability | Stable under standard conditions; incompatible with strong oxidizing agents. | [7] |
Synthesis and Reactivity
The most common and efficient method for the synthesis of 3-(3-Furyl)acrylic acid is the Knoevenagel condensation.[1] This reaction provides a reliable route to the desired α,β-unsaturated acid.
Experimental Protocol: Knoevenagel Condensation
This protocol describes a typical laboratory-scale synthesis of 3-(3-Furyl)acrylic acid.
Materials:
-
3-Furaldehyde
-
Malonic acid
-
Pyridine
-
1 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
To a solution of pyridine (12 mL), add 3-furaldehyde (10.0 g) and malonic acid (15.0 g).[1]
-
Heat the reaction mixture with stirring at 80-90°C for 2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous mixture to a weakly acidic pH with 1 N hydrochloric acid to precipitate the product.[1]
-
Collect the precipitated crystals by filtration.
-
Dissolve the crude product in ethyl acetate and wash the organic phase with 1 N hydrochloric acid.[1]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the resulting residue from an ethyl acetate-hexane mixed solvent to yield pure 3-(3-Furyl)acrylic acid.[1] A typical yield for this procedure is around 82%.[1]
Caption: Workflow for the synthesis of 3-(3-Furyl)acrylic acid.
Reactivity
The chemical reactivity of 3-(3-Furyl)acrylic acid is dictated by the interplay of its three key components: the furan ring, the alkene double bond, and the carboxylic acid group.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols in the presence of an acid catalyst.
-
Alkene Double Bond: The conjugated double bond is susceptible to electrophilic addition reactions. For instance, it can undergo hydrophenylation reactions with arenes under acidic conditions.
-
Furan Ring: The electron-rich furan ring can participate in electrophilic aromatic substitution reactions.
Applications in Drug Discovery and Materials Science
3-(3-Furyl)acrylic acid serves as a crucial intermediate in the synthesis of a variety of compounds with significant biological activity and material properties.
Pharmaceutical Intermediate
A prime example of its utility is in the synthesis of inhibitors for Transforming growth factor-β-activated kinase 1 (TAK1), a key signaling protein in inflammatory pathways.[8] 3-(3-Furyl)acrylic acid is a reactant in the preparation of 7-aminofuro[2,3-c]pyridines, which are scaffolds for potent and selective TAK1 inhibitors.[8] The development of such inhibitors is a promising avenue for the treatment of various inflammatory diseases and cancers.[6]
Caption: Role of 3-(3-Furyl)acrylic acid in TAK1 inhibitor synthesis.
Agrochemical Synthesis and Materials Science
Beyond pharmaceuticals, this compound is a valuable precursor in the agrochemical industry for the production of pesticides and herbicides.[3] In materials science, the unique conjugated system of 3-(3-Furyl)acrylic acid makes it a candidate for the development of novel polymers and coatings with specific optical or electronic properties.[3]
Biological Activity
While extensive biological studies specifically on 3-(3-Furyl)acrylic acid are limited, the broader class of furan-containing carboxylic acids has demonstrated a range of biological activities. For instance, derivatives of 3-(5-nitro-2-furyl)acrylic acid have shown antibacterial, antifungal, and antialgal properties.[9] Studies on 3-(2-furyl)propenoic acid and its derivatives have also revealed antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[10] These findings suggest that 3-(3-Furyl)acrylic acid and its derivatives are promising candidates for further investigation as potential antimicrobial agents.
Safety and Handling
3-(3-Furyl)acrylic acid is classified as an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation.[7] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.[11][12] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[7]
Conclusion
3-(3-Furyl)acrylic acid is a molecule of significant interest due to its versatile chemical nature and its role as a key building block in the synthesis of high-value compounds. Its straightforward synthesis via the Knoevenagel condensation, coupled with the reactivity of its functional groups, makes it an attractive starting material for medicinal chemists and materials scientists. The demonstrated application in the development of TAK1 inhibitors highlights its potential in the discovery of new therapeutics. Further exploration of its biological activities and its utility in the creation of novel materials is warranted and promises to unveil new applications for this valuable furan derivative.
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